3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl
Description
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
3-piperidin-3-yl-4H-1,3-benzoxazin-2-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-3-7-14-8-11)9-10-4-1-2-6-12(10)17-13;/h1-2,4,6,11,14H,3,5,7-9H2;1H |
InChI Key |
NAEBYKDKZQBZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3OC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with suitable oxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound has effective antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.
- Neurological Effects : Its structural similarity to other neuroactive compounds suggests potential applications in treating neurological disorders.
Therapeutic Applications
The compound's unique structural features position it as a candidate for various therapeutic applications:
- Antibiotics : Its antimicrobial properties make it a candidate for developing new antibiotic agents.
- Antineoplastic Agents : Ongoing research is exploring its potential in cancer therapy.
- Neuroprotective Drugs : Given its interactions with neurological targets, it may be useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Cancer Cell Proliferation | Showed reduced proliferation rates in specific cancer cell lines. |
| Study C | Neuroprotective Effects | Indicated potential neuroprotective effects in animal models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Substituents
Biological Activity
3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hydrochloride (CAS No. 2135331-39-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound features a piperidine ring and a benzooxazine moiety, which contribute to its pharmacological potential.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- Structural Characteristics : The compound's structure allows for various interactions with biological targets, enhancing its therapeutic applicability.
Biological Activities
Research indicates that 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl exhibits several notable biological activities:
- Vasorelaxant Activity : In vitro studies have shown that compounds similar to this oxazine derivative exhibit vasorelaxant effects, which can lead to potential applications in cardiovascular therapies .
- Bradycardic Effects : The compound has demonstrated heart-rate-reducing properties, suggesting its utility in treating conditions such as hypertension or arrhythmias .
- Anticancer Potential : Research into related compounds has indicated that derivatives of oxazine structures can possess anticancer properties, making them candidates for further investigation in oncology .
- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.
The precise mechanism of action for 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl is still under investigation. However, it is believed that the compound interacts with various receptors and enzymes involved in cardiovascular regulation and cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study on 1,3-dihydro-2H-benzazepin-2-ones reported significant vasorelaxant and bradycardic activities . This suggests that the piperidine moiety may be critical for these effects.
- Another investigation into oxazine derivatives highlighted their potential as anticancer agents, with specific focus on their ability to inhibit tumor growth in vitro .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2H-Benzo[b][1,4]thiazine derivative | Anticancer | Distinct mechanisms targeting tumor cells |
| 4-Hydroxyquinoline derivative | Antimicrobial | Strong activity against bacterial infections |
| Piperidinyl-benzothiazole | Neuroprotective | Protects against neurodegeneration |
| 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one HCl | Vasorelaxant, Bradycardic | Unique combination of piperidine and oxazine structures |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one derivatives?
- Answer : Two primary approaches are widely used:
- Mannich-Type Condensation-Cyclization : Phenols or naphthols react with formaldehyde and primary amines in water at ambient temperature to yield 3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one derivatives. This eco-friendly method avoids organic solvents and achieves moderate yields (e.g., 60–70% for nitro-substituted derivatives) .
- Microwave-Assisted Synthesis : This technique enhances reaction efficiency. For example, (Z)-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one was synthesized under microwave irradiation at 100°C for 2 hours, confirmed by HRMS ([M+2H]+: 346.0204) .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Answer : Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., HRMS calculated for C22H24N5O2 [M+H]+: 390.1927 vs. observed 390.1925) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra resolve aromatic protons, methylene bridges (Ar-O-CH2-NR), and substituent environments. For example, 3-(4-nitrophenyl) derivatives show distinct aromatic δ 8.16–6.86 ppm and oxazine ring protons at δ 5.42 ppm .
- Chromatographic Purity : HPLC analysis ensures ≥98% purity for pharmacological studies .
Q. What are the primary pharmacological applications of this scaffold in medicinal chemistry?
- Answer : The scaffold is a bioisostere in enzyme inhibitor design. For instance, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl derivatives were optimized as reversible monoacylglycerol lipase (MAGL) inhibitors. Compound 4f exhibited IC50 = 6.2 nM, oral bioavailability, and blood-brain barrier penetration in mice .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side-product formation in the synthesis of this compound?
- Answer : Systematic optimization involves:
- Catalyst Screening : Rh(II) catalysts (e.g., Rh2(Oct)4) improve diastereoselectivity in cascade transannulation reactions, though control experiments show no product formation without optimal catalysts (e.g., failed reactions at 100°C for 12 h) .
- Solvent and Temperature : Polar aprotic solvents (e.g., 1,2-dichloroethane) at 100°C enhance reactivity for cycloadditions, while aqueous conditions favor Mannich-type reactions .
- Microwave Parameters : Adjusting irradiation time and power reduces side products (e.g., 70% yield for microwave-assisted vs. 50% for conventional heating) .
Q. What mechanistic insights explain the role of 3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one in photoredox catalysis?
- Answer : The oxazine ring acts as a redox-active moiety. Under visible light, C(sp3)–H bonds in 3,4-dihydroquinoxaline derivatives undergo activation via single-electron transfer (SET), enabling C–C bond formation. Catalyst-free conditions and X-ray crystallography validated adduct stereochemistry .
Q. How should researchers resolve contradictions in biological activity data for structurally similar derivatives?
- Answer : Strategies include:
- Binding Mode Analysis : Co-crystal structures (e.g., MAGL inhibitors bound to Arg57/His121) explain potency variations. Bioisosteric replacement of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl with spiro scaffolds improved lipophilic ligand efficiency (LLE) by 2.5-fold .
- Metabolic Stability Assays : Comparative pharmacokinetic profiling (e.g., 2-arachidonoylglycerol vs. arachidonic acid levels) distinguishes active compounds from metabolically labile analogs .
Methodological Considerations
- Data Reproducibility : Replicate NMR/HRMS protocols from peer-reviewed studies (e.g., δ 5.28 ppm for Ar-O-CH2-NR in 1H NMR ).
- Control Experiments : Include negative controls (e.g., no catalyst ) and internal standards (e.g., ammonium acetate buffer for HPLC ).
- Ethical Sourcing : Avoid commercial suppliers (e.g., BLD Pharm , GLPBIO ) and prioritize academic synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
